molecular formula C25H31NO6 B12721292 Propionamide, 2,2-dimethyl-N-(5,6,7,9-tetrahydro-9-oxo-1,2,3,10-tetramethoxybenzo(a)heptalen-7-yl)-, (S)- CAS No. 86436-38-6

Propionamide, 2,2-dimethyl-N-(5,6,7,9-tetrahydro-9-oxo-1,2,3,10-tetramethoxybenzo(a)heptalen-7-yl)-, (S)-

Cat. No.: B12721292
CAS No.: 86436-38-6
M. Wt: 441.5 g/mol
InChI Key: ADAQEBBJZRFNQW-KRWDZBQOSA-N
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Description

Propionamide, 2,2-dimethyl-N-(5,6,7,9-tetrahydro-9-oxo-1,2,3,10-tetramethoxybenzo(a)heptalen-7-yl)-, (S)- is a complex organic compound with the molecular formula C25H31NO6 This compound is characterized by its intricate structure, which includes multiple methoxy groups and a heptalenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propionamide, 2,2-dimethyl-N-(5,6,7,9-tetrahydro-9-oxo-1,2,3,10-tetramethoxybenzo(a)heptalen-7-yl)-, (S)- typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is common to optimize the synthesis process and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

Propionamide, 2,2-dimethyl-N-(5,6,7,9-tetrahydro-9-oxo-1,2,3,10-tetramethoxybenzo(a)heptalen-7-yl)-, (S)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are tailored to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

Propionamide, 2,2-dimethyl-N-(5,6,7,9-tetrahydro-9-oxo-1,2,3,10-tetramethoxybenzo(a)heptalen-7-yl)-, (S)- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propionamide, 2,2-dimethyl-N-(5,6,7,9-tetrahydro-9-oxo-1,2,3,10-tetramethoxybenzo(a)heptalen-7-yl)-, (S)- involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways are subjects of ongoing research, with studies focusing on its binding affinity and activity at different biological sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The (S)-isomer of Propionamide, 2,2-dimethyl-N-(5,6,7,9-tetrahydro-9-oxo-1,2,3,10-tetramethoxybenzo(a)heptalen-7-yl)- is unique due to its specific three-dimensional arrangement, which can result in distinct interactions with biological targets compared to its ®-isomer or other similar compounds .

Properties

CAS No.

86436-38-6

Molecular Formula

C25H31NO6

Molecular Weight

441.5 g/mol

IUPAC Name

2,2-dimethyl-N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]propanamide

InChI

InChI=1S/C25H31NO6/c1-25(2,3)24(28)26-17-10-8-14-12-20(30-5)22(31-6)23(32-7)21(14)15-9-11-19(29-4)18(27)13-16(15)17/h9,11-13,17H,8,10H2,1-7H3,(H,26,28)/t17-/m0/s1

InChI Key

ADAQEBBJZRFNQW-KRWDZBQOSA-N

Isomeric SMILES

CC(C)(C)C(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC

Canonical SMILES

CC(C)(C)C(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC

Origin of Product

United States

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